molecular formula C10H13IO3S B13032394 1-(tert-Butylsulfonyl)-2-iodosylbenzene

1-(tert-Butylsulfonyl)-2-iodosylbenzene

Cat. No.: B13032394
M. Wt: 340.18 g/mol
InChI Key: XWEUSGHBSSSDCM-UHFFFAOYSA-N
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Description

1-(tert-Butylsulfonyl)-2-iodosylbenzene is a hypervalent iodine compound that has gained attention in synthetic chemistry due to its unique reactivity and stability. This compound features an iodine atom in a +3 oxidation state, which allows it to participate in various oxidation reactions. The presence of the tert-butylsulfonyl group enhances its solubility and stability compared to unsubstituted iodosylbenzene .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-(tert-Butylsulfonyl)-2-iodosylbenzene typically involves the oxidation of 2-(tert-butylsulfonyl)iodobenzene. One common method is the aerobic oxidation of aryl iodides using catalysts that facilitate C-H bond oxidation . This method avoids impurities and provides a stable product. The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in the presence of a suitable catalyst.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butylsulfonyl)-2-iodosylbenzene undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

    Epoxides: Formed from the epoxidation of alkenes.

    Hydroxylated Compounds: Resulting from hydroxylation reactions.

Scientific Research Applications

1-(tert-Butylsulfonyl)-2-iodosylbenzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(tert-Butylsulfonyl)-2-iodosylbenzene involves the transfer of oxygen atoms to substrates, facilitated by the hypervalent iodine center. This process often involves the formation of reactive intermediates that can participate in further chemical transformations . The tert-butylsulfonyl group stabilizes the compound and enhances its reactivity by providing steric and electronic effects.

Properties

Molecular Formula

C10H13IO3S

Molecular Weight

340.18 g/mol

IUPAC Name

1-tert-butylsulfonyl-2-iodosylbenzene

InChI

InChI=1S/C10H13IO3S/c1-10(2,3)15(13,14)9-7-5-4-6-8(9)11-12/h4-7H,1-3H3

InChI Key

XWEUSGHBSSSDCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=CC=CC=C1I=O

Origin of Product

United States

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